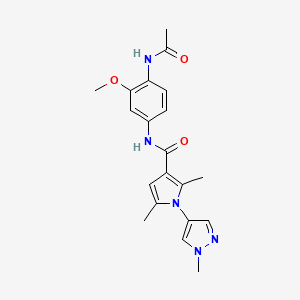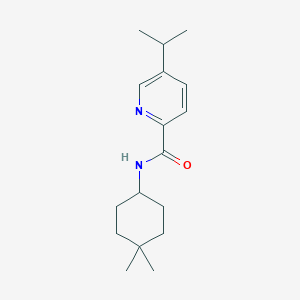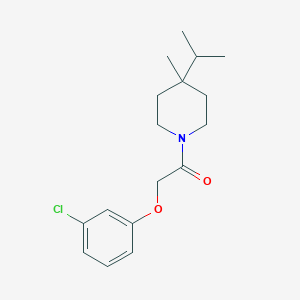![molecular formula C21H21ClF2N2O2 B7436380 N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide](/img/structure/B7436380.png)
N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It may also act on specific receptors in the brain to reduce neuroinflammation and oxidative stress, which are common features of neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide has several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell cycle progression. In neurodegenerative diseases, it has been shown to reduce inflammation and oxidative stress, which can lead to neuronal damage and death.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide in lab experiments is its potential to inhibit cancer cell growth and proliferation. It may also have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the research of N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide. One area of interest is in developing more potent analogs of this compound that can better target specific enzymes or receptors. Another direction is in exploring its potential in combination with other drugs for the treatment of cancer or neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action and optimize its use in lab experiments.
Synthesis Methods
The synthesis of N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide involves several steps of chemical reactions. The starting material is 3-chlorophenylcyclobutylketone, which is reacted with 3,5-difluoroaniline to form N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-aminobenzamide. This intermediate is then reacted with morpholine and benzoyl chloride to yield the final product, N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide.
Scientific Research Applications
N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide has shown potential applications in various scientific research fields. One of the main areas of interest is in cancer research, where this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide has been investigated for its antibacterial and antifungal properties.
properties
IUPAC Name |
N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF2N2O2/c22-16-4-1-3-15(13-16)21(5-2-6-21)25-20(27)14-11-17(23)19(18(24)12-14)26-7-9-28-10-8-26/h1,3-4,11-13H,2,5-10H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUOWSBZAOSXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)Cl)NC(=O)C3=CC(=C(C(=C3)F)N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[4-[[1-(3-fluorophenyl)-6-oxopiperidine-3-carbonyl]amino]phenyl]carbamate](/img/structure/B7436301.png)

![N-(4-acetamido-3-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide](/img/structure/B7436310.png)




![Tert-butyl 1-[(5-amino-1,3,4-oxadiazol-2-yl)methylcarbamoyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylate](/img/structure/B7436344.png)
![N-[[4-(dimethylamino)phenyl]methyl]-N-methyl-4-(triazol-1-ylmethyl)benzamide](/img/structure/B7436345.png)
![N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7436350.png)
![Methyl 2-[1-[2-[3-[(4-methylphenyl)methyl]azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate](/img/structure/B7436353.png)

![Methyl 2-[[2-[[5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carbonyl]amino]acetyl]amino]acetate](/img/structure/B7436376.png)
![Ethyl 2-ethyl-5-(tetrazolo[1,5-a]pyridine-7-carbonylamino)-1,3-oxazole-4-carboxylate](/img/structure/B7436391.png)